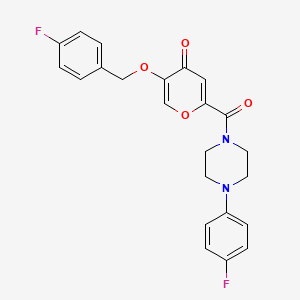

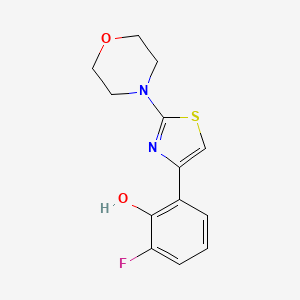

![molecular formula C22H21ClN4O3 B2936054 8-chloro-2-(2-(2,5-dimethylphenyl)-2-oxoethyl)-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione CAS No. 1357875-07-0](/img/structure/B2936054.png)

8-chloro-2-(2-(2,5-dimethylphenyl)-2-oxoethyl)-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-chloro-2-(2-(2,5-dimethylphenyl)-2-oxoethyl)-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione is a useful research compound. Its molecular formula is C22H21ClN4O3 and its molecular weight is 424.89. The purity is usually 95%.

BenchChem offers high-quality 8-chloro-2-(2-(2,5-dimethylphenyl)-2-oxoethyl)-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-chloro-2-(2-(2,5-dimethylphenyl)-2-oxoethyl)-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Therapeutics

Compounds with the [1,2,4]triazolo[4,3-a]quinazoline scaffold have been studied for their potential as cancer therapeutics . They exhibit inhibitory activities against specific kinases like c-Met/VEGFR-2, which are critical in cancer cell proliferation and angiogenesis . The ability to inhibit these kinases can lead to the development of novel anticancer drugs with high selectivity and lower side effects.

Antiproliferative Agents

These compounds have shown antiproliferative activities against various cancer cell lines . By inducing cell cycle arrest and apoptosis, they can effectively reduce the growth of cancer cells, making them promising candidates for antitumor drugs.

Kinase Inhibition

The [1,2,4]triazolo[4,3-a] scaffold is associated with kinase inhibition . Kinases are enzymes that play a significant role in the signaling pathways of cells. Inhibiting overactive kinases can be a strategy to treat diseases like cancer where cell signaling goes awry.

Energetic Materials

Derivatives of [1,2,4]triazolo[4,3-a] compounds have been explored as energetic materials . These materials are used in applications requiring a rapid release of energy, such as explosives, propellants, and pyrotechnics. The structural properties of these compounds can lead to high-performance materials with desirable properties like insensitivity to external stimuli and high detonation performance.

Antiviral Agents

The triazoloquinazoline derivatives have potential as antiviral agents . They have been tested for activity against viruses like Herpes simplex, showing promise in the development of new treatments for viral infections.

Antimicrobial Activity

These compounds have also been evaluated for their antimicrobial activities . The ability to inhibit the growth of microorganisms can make them valuable in the creation of new antibiotics or disinfectants.

Molecular Docking Studies

Molecular docking studies of [1,2,4]triazolo[4,3-a] derivatives can provide insights into their binding affinities and interaction mechanisms with target proteins . This is crucial in drug design and development, allowing for the optimization of compounds for better efficacy and reduced toxicity.

Hemolytic Toxicity Analysis

The evaluation of hemolytic toxicity is important in assessing the safety profile of these compounds . Low hemolytic toxicity would indicate that the compound does not damage red blood cells, which is a desirable trait for any drug candidate.

Mechanism of Action

Target of action

The compound contains a [1,2,4]triazolo[4,3-a]quinazoline moiety, which is a structural feature found in some benzodiazepines . Benzodiazepines are known to act on the GABA_A receptor, a type of neurotransmitter receptor in the nervous system .

Mode of action

If this compound acts similarly to benzodiazepines, it might enhance the effect of the neurotransmitter GABA on the GABA_A receptor, leading to increased inhibitory effects in the nervous system .

Biochemical pathways

The exact biochemical pathways affected by this compound would depend on its specific targets and mode of action. If it acts on the GABA_A receptor like benzodiazepines, it could affect neural signaling pathways involving GABA .

Result of action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. If it acts on the GABA_A receptor like benzodiazepines, it could potentially have sedative, anti-anxiety, or anticonvulsant effects .

properties

IUPAC Name |

8-chloro-2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O3/c1-4-9-25-20(29)16-8-7-15(23)11-18(16)27-21(25)24-26(22(27)30)12-19(28)17-10-13(2)5-6-14(17)3/h5-8,10-11H,4,9,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKGWVJJFJIBHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)Cl)N3C1=NN(C3=O)CC(=O)C4=C(C=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

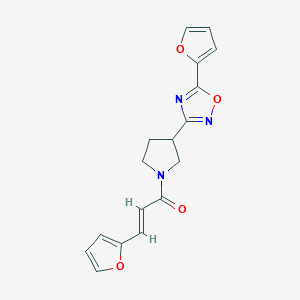

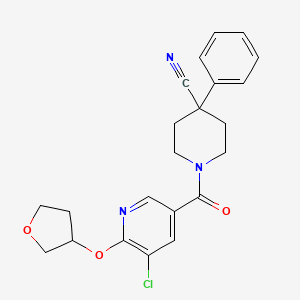

![2-(2-chlorophenyl)-6-({5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furyl}carbonyl)-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[3,4-d]pyrimidin-9(1H)-one](/img/structure/B2935971.png)

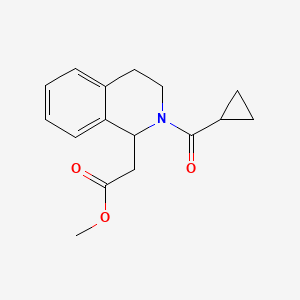

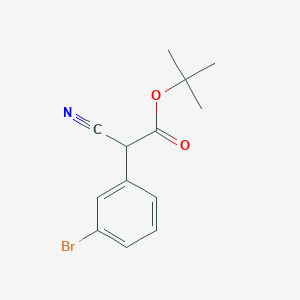

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one](/img/structure/B2935972.png)

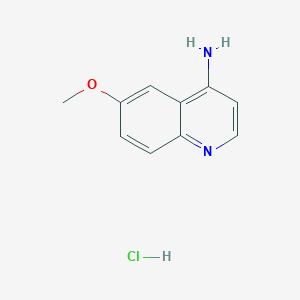

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2935976.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2935979.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2935980.png)

![(3aR)-5-(2-hydroxyphenyl)-3a-methyl-6-[3-(trifluoromethyl)benzoyl]hexahydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B2935988.png)

![3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2935992.png)